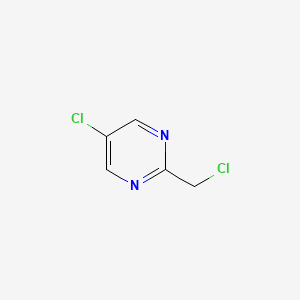

5-氯-2-(氯甲基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

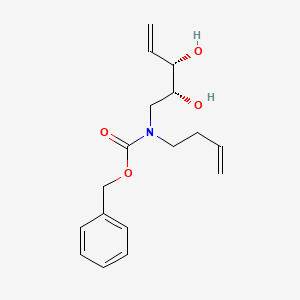

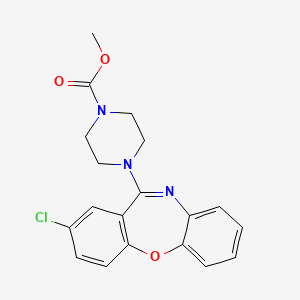

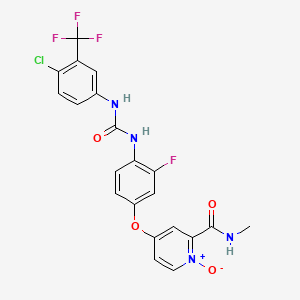

5-Chloro-2-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H5Cl3N2 . It exists as a solid and is typically found in a pale yellow crystalline form or as a pale yellow liquid . This compound is of interest due to its potential applications in various fields.

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(chloromethyl)pyrimidine consists of a pyrimidine ring with chlorine atoms attached at positions 5 and 2. The chloromethyl group is also linked to the pyrimidine ring. The compound’s linear formula is C5H5Cl3N2 .

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 5-Chloro-2-(chloromethyl)pyrimidine is approximately 29-31°C .

- Stability : The compound should be stored in an inert atmosphere at temperatures between 2°C and 8°C .

科学研究应用

Synthesis of Various Pharmaceutical Compounds

“5-Chloro-2-(chloromethyl)pyrimidine” is used for the synthesis of various pharmaceutical compounds . It serves as a key intermediate in the production of a wide range of drugs.

Anti-Inflammatory Applications

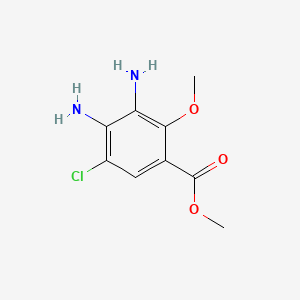

Pyrimidines, including “5-Chloro-2-(chloromethyl)pyrimidine”, have been found to exhibit anti-inflammatory effects . The presence of a chlorine atom on position-2 is necessary for a good effect. The existence of carboxamide moiety at position-5 of these pyrimidines is crucial for the anti-inflammatory effect .

Synthesis of Neonicotinoid Compounds

“5-Chloro-2-(chloromethyl)pyrimidine” can also be used for the synthesis of new neonicotinoid compounds . Neonicotinoids are a class of insecticides that are chemically similar to nicotine and act on the nervous system of insects.

Synthesis of Fluazifop

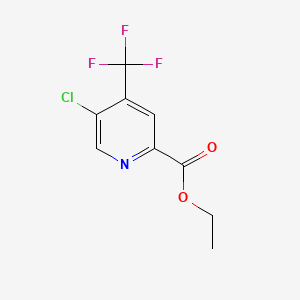

“5-Chloro-2-(chloromethyl)pyrimidine” can be used as a key intermediate for the synthesis of fluazifop , a selective herbicide used for post-emergence control of annual and perennial grass weeds in potatoes, soybeans, sugar beets, peanuts vegetables, cotton, and flax.

Research Chemical

“5-Chloro-2-(chloromethyl)pyrimidine” is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in various research and development applications.

Synthesis of Heterocyclic Compounds

“5-Chloro-2-(chloromethyl)pyrimidine” can be used in the synthesis of heterocyclic compounds . These compounds are widely used in the pharmaceutical industry due to their diverse biological activities.

安全和危害

作用机制

Target of Action

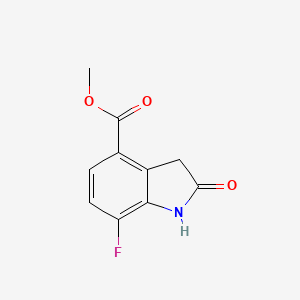

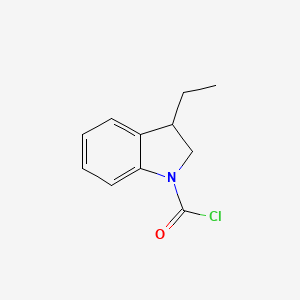

5-Chloro-2-(chloromethyl)pyrimidine is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These compounds are known to act as ion channel modulators . .

Mode of Action

The exact mode of action of 5-Chloro-2-(chloromethyl)pyrimidine is not clearly defined in the available literature. As a reagent, it likely interacts with other compounds to form new chemical structures. In the case of benzoxazepinones, it may contribute to the formation of the pyrimidine ring structure, which is crucial for their activity as ion channel modulators .

Biochemical Pathways

Benzoxazepinones are known to modulate ion channels, which play critical roles in numerous physiological processes, including nerve impulse transmission and muscle contraction .

Result of Action

The molecular and cellular effects of 5-Chloro-2-(chloromethyl)pyrimidine’s action are not explicitly described in the available literature. As a reagent in the synthesis of benzoxazepinones, its primary role is likely in the formation of these compounds. The resulting benzoxazepinones, as ion channel modulators, can have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

5-chloro-2-(chloromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRLUJTUHEVAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680965 |

Source

|

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(chloromethyl)pyrimidine | |

CAS RN |

944902-28-7 |

Source

|

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

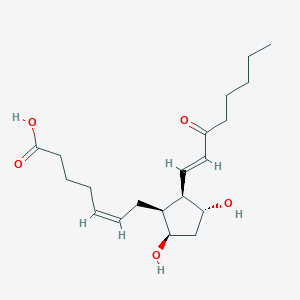

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)